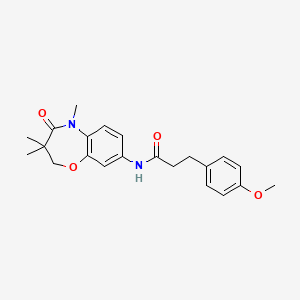

3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-22(2)14-28-19-13-16(8-11-18(19)24(3)21(22)26)23-20(25)12-7-15-5-9-17(27-4)10-6-15/h5-6,8-11,13H,7,12,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUKKBQHFWJHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

Attachment of the Propanamide Moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential effects on cellular processes. Its structural features suggest it could interact with various biological targets.

Medicine

The compound may have potential therapeutic applications, particularly in the treatment of neurological disorders or as an anti-inflammatory agent

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanamide Derivatives

The propanamide backbone is shared with compounds in , such as N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5). Key differences include:

- Substituents on the amide nitrogen : The target compound uses a benzoxazepin group, while compounds feature benzhydryl or 4-chlorophenyl groups.

- Bioactivity : Hydroxamic acid derivatives in (e.g., Compounds 6–10) exhibit antioxidant and metal-chelating properties due to their hydroxylamine groups . The target compound lacks this functionality, suggesting divergent applications.

Methoxyphenyl-Containing Compounds

The 4-methoxyphenyl group is present in:

- ’s N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide derivatives (3a–g). These compounds incorporate sulfamoyl and benzamide groups, which may enhance antimicrobial or anti-inflammatory activity compared to the benzoxazepin-linked target compound .

- ’s methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l), which includes a triazine core. The methoxyphenoxy group here improves solubility but introduces steric hindrance absent in the target compound .

Benzoxazepin Analogs

No direct benzoxazepin analogs are cited in the evidence. However, the tetrahydrobenzoxazepin core in the target compound resembles fused heterocycles in ’s nucleoside derivatives (e.g., Compound 9), where bulky substituents like bis(4-methoxyphenyl) groups stabilize the molecule against enzymatic degradation .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects : The 4-methoxyphenyl group, common in –4, is associated with improved solubility and metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ) .

- Heterocyclic Cores : Benzoxazepin (target compound) and triazine () cores offer distinct electronic environments. Benzoxazepins may favor CNS penetration due to their lipophilic methyl groups, whereas triazines are more polar .

- Synthetic Challenges: The benzoxazepin moiety in the target compound likely requires specialized cyclization methods, contrasting with the straightforward enaminone synthesis in .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a synthetic organic molecule belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 382.5 g/mol. The structure features a methoxyphenyl group and a tetrahydrobenzoxazepine moiety, contributing to its complex reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.5 g/mol |

| CAS Number | 921518-35-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The mechanisms may involve:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit squalene synthase (SQS), an enzyme crucial in cholesterol biosynthesis. Inhibition of SQS can lead to reduced cholesterol levels, making it a potential therapeutic agent for hypercholesterolemia .

- Modulation of Neurotransmitter Systems : Benzoxazepines have been shown to affect neurotransmitter systems, potentially leading to applications in neuropharmacology .

Biological Activity Studies

Recent studies have demonstrated the biological activity of this compound through various assays:

- Antiproliferative Activity : In vitro studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the low nanomolar range against HepG2 liver cancer cells .

- Cholesterol Synthesis Inhibition : The compound's role as an inhibitor of cholesterol synthesis was highlighted in experiments where it significantly reduced cholesterol levels in rat liver models .

Case Studies

- Inhibition of Squalene Synthase :

- Neuropharmacological Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.